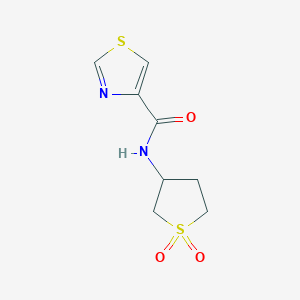
N,N-dimethyloxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyloxolane-3-carboxamide is a versatile chemical compound with a wide range of applications in scientific research. This compound is particularly valuable in fields such as pharmaceuticals, organic synthesis, and catalysis.
Preparation Methods
The synthesis of N,N-dimethyloxolane-3-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods. Catalytic amidation often employs catalysts such as N,N′-diisopropyl carbodiimide in water, which facilitates the formation of the amide bond under mild conditions . Industrial production methods may involve the use of more scalable and efficient processes to ensure high yields and purity of the final product.
Chemical Reactions Analysis
N,N-dimethyloxolane-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N,N-dimethyloxolane-3-carboxamide finds extensive use in scientific research across multiple disciplines. In chemistry, it is utilized as a building block for the synthesis of more complex molecules. In biology, it serves as a key intermediate in the development of bioactive compounds with potential therapeutic applications. In medicine, it is investigated for its potential use in drug development and as a precursor for pharmaceuticals. Additionally, in the industrial sector, it is employed in various catalytic processes to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of N,N-dimethyloxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming stable amide bonds with target molecules, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or catalytic outcomes.
Comparison with Similar Compounds
N,N-dimethyloxolane-3-carboxamide can be compared with other similar compounds, such as N,N-dimethylacetamide and N,N-dimethylformamide. While these compounds share structural similarities, this compound is unique due to its specific oxolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective .
Similar Compounds
- N,N-dimethylacetamide
- N,N-dimethylformamide
- N,N-dimethylpropionamide
Properties
IUPAC Name |
N,N-dimethyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(2)7(9)6-3-4-10-5-6/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSUXHMPPWOPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


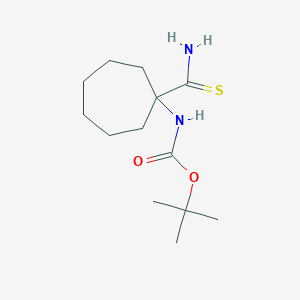

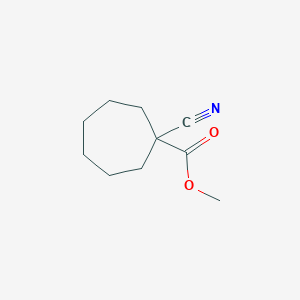

![2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B6616507.png)
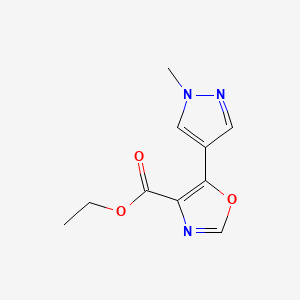
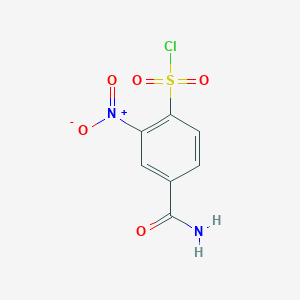

![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)
![1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6616546.png)

